N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-hydroxy-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(10-12-6-2-1-3-7-12)19(21)11-18-14-9-5-4-8-13(14)16-17-18/h1-9,21H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTBCDNRRYGULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CN2C3=CC=CC=C3N=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-hydroxy-2-phenylacetamide typically involves the reaction of benzotriazole with phenylacetic acid derivatives under specific conditions. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-hydroxy-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the benzotriazole group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-hydroxy-2-phenylacetamide is a chemical compound with the molecular formula C15H14N4O2 and a molecular weight of 282.303 . It is also identified by the CAS number 130256-21-2 and the MDL number MFCD00961734 .
Potential Applications
While specific applications of this compound are not detailed in the provided search results, the search results do refer to the broader applications of benzotriazole derivatives. Benzotriazoles, discovered in the late 1960s, are a class of heterocyclic compounds with versatile biological behavior, including antibacterial and antiprotozoal activity .
- Antibacterial Activity: Certain benzotriazole derivatives have demonstrated antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . For example, 5-halogenomethylsulfonyl-benzotriazoles and benzimidazole have shown significant antibacterial activity .
- Antiprotozoal Activity: Some benzotriazole derivatives have shown micromolar activity against Entamoeba histolytica, with some being more active than metronidazole, a common drug for treating anaerobic protozoan parasitic infections . N-benzenesulfonylbenzotriazole has demonstrated in vitro growth inhibitory activity against Trypanosoma cruzi .
- Antimycobacterial Activity: Modified benzimidazole derivatives, particularly O-nitrobenzylated derivatives of halogenosubstituted 1-hydroxybenzotriazoles, have exhibited antimycobacterial activity against Mycobacterium strains . One such compound, 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole, showed activity against a reference strain of M. tb H37Rv, comparable to the reference drug isoniazid .
Additional Information and Considerations
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-hydroxy-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological effects . The compound’s ability to inhibit specific enzymes or disrupt cellular processes contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-(1H-Benzotriazol-1-yl)acetamide (CAS: 325745-64-0)
- Molecular Formula : C15H11N5OS
- Molecular Weight : 309.35 g/mol
- Key Features : Replaces the hydroxymethyl group of the target compound with a benzothiazolyl substituent. Benzothiazole is a sulfur-containing heterocycle with distinct electronic properties compared to benzotriazole.
- Applications : Benzothiazole derivatives are often explored for their biological activity (e.g., antimicrobial, anticancer) and as ligands in metal-catalyzed reactions. The benzotriazole moiety in this compound may enhance stability or modify reactivity in catalytic systems .
2-Benzotriazol-1-yl-N-isopropyl-N-phenyl-acetamide (CAS: 540773-02-2)
- Molecular Formula : C17H17N5O
- Molecular Weight : 307.36 g/mol
- Key Features: Contains bulkier N-isopropyl and N-phenyl groups on the acetamide nitrogen, increasing steric hindrance.
- Applications : The lipophilic isopropyl and phenyl groups may improve membrane permeability, making this compound more suitable for pharmaceutical applications. However, steric effects could limit its utility in coordination chemistry .
1H-1,2,3-Triazol-1-yl-N-Phenylacetamide Derivatives
- Molecular Formula: Variable (e.g., C15H17N5O2 for morpholino-substituted derivatives)
- Molecular Weight : ~300–350 g/mol (depending on substituents)
- Key Features : Replaces benzotriazole with a smaller 1,2,3-triazole ring. Synthesized via click chemistry, enabling rapid diversification.
- Applications: Triazole derivatives are widely used in drug discovery due to their metabolic stability and ease of synthesis. The morpholino substituent in some analogues enhances solubility and bioactivity .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Molecular Formula: C12H17NO2
- Molecular Weight : 207.27 g/mol
- Key Features : Shares an N,O-bidentate directing group but lacks the benzotriazole moiety. The tert-hydroxy group facilitates coordination in metal-catalyzed C–H functionalization.
- Applications : Demonstrates the importance of directing groups in catalysis, though its simpler structure limits versatility compared to benzotriazole-containing analogues .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound (CAS: 130256-21-2) | C14H12N4O2 | 282.30 | Benzotriazole, hydroxymethyl | Potential directing group, discontinued |
| N-(1,3-Benzothiazol-2-yl)-2-(1H-BT)acetamide | C15H11N5OS | 309.35 | Benzothiazole, benzotriazole | Dual heterocycle, bioactive potential |
| 2-Benzotriazol-1-yl-N-isopropyl-N-phenyl | C17H17N5O | 307.36 | Isopropyl, phenyl | High lipophilicity, steric hindrance |
| Triazol-1-yl-N-phenylacetamide derivatives | Variable | ~300–350 | Triazole, morpholino | Click chemistry synthesis, drug-like |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C12H17NO2 | 207.27 | tert-Hydroxy, methyl | Bidentate directing group, simple |
Biological Activity
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-hydroxy-2-phenylacetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and antiparasitic effects, alongside relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H14N4O2, with a molecular weight of approximately 282.303 g/mol. The compound features a benzotriazole moiety linked to a hydroxy-substituted phenylacetamide, which contributes to its bioactivity.
Antibacterial Activity
Research has demonstrated that benzotriazole derivatives exhibit varying degrees of antibacterial activity. For instance, compounds synthesized from benzotriazole have shown effectiveness against several bacterial strains including Escherichia coli and Bacillus subtilis. In a study by Jamkhandi et al., derivatives like 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide displayed moderate antibacterial potency compared to standard drugs .
Table 1: Antibacterial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6a | E. coli | 15 |
| 6b | B. subtilis | 18 |
| 7a | Pseudomonas | 12 |
Antifungal Activity
The antifungal properties of benzotriazole compounds are notable as well. Compounds containing the benzotriazole ring have been reported to exhibit significant antifungal activity against pathogens like Candida albicans. The introduction of hydrophobic groups has been shown to enhance this activity .
Table 2: Antifungal Activity Against Candida albicans
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 22b | 1.6 μg/ml |
| 22d | 25 μg/ml |
Antiparasitic Activity
The antiparasitic potential of benzotriazole derivatives has also been explored. A study indicated that certain compounds exhibited dose-dependent inhibitory effects on the growth of Trypanosoma cruzi, the causative agent of Chagas disease. For example, a derivative demonstrated over 50% growth inhibition at concentrations as low as 25 μg/mL .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antibacterial Screening : A series of synthesized compounds were evaluated for their antibacterial properties against various strains. The results indicated that specific modifications in the molecular structure could enhance activity.
- Antifungal Activity Assessment : The efficacy against fungal pathogens was assessed through MIC tests, showing promising results that warrant further investigation into structure-activity relationships.
- In Vivo Studies : Preliminary in vivo studies have suggested that these compounds may possess lower toxicity profiles compared to traditional antibiotics and antifungals, making them suitable candidates for further development.
Q & A
Q. What are the optimal synthetic routes for N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-hydroxy-2-phenylacetamide, and how can its purity be validated?
The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:
- Reacting azidoacetamide derivatives with alkynes (e.g., propargylamine intermediates) under catalytic CuSO₄·5H₂O and sodium ascorbate .
- Purification via recrystallization (methanol/water mixtures) and validation using thin-layer chromatography (TLC) with methylene dichloride:methanol (9:1) to confirm Rf values .
- Structural characterization via FT-IR (amide C=O stretch at ~1666 cm⁻¹), ¹H NMR (aromatic multiplet at δ 7.02–7.34 ppm, triazole singlet at δ 8.00 ppm), and elemental analysis (deviation <0.4% for C/H/N) .
Q. How is the molecular conformation of this compound stabilized, and what crystallographic tools are recommended for analysis?
Intramolecular hydrogen bonding (e.g., C–H⋯O interactions) stabilizes the planar arrangement of the benzotriazole and phenylacetamide moieties, as observed in related benzotriazole derivatives . For crystallographic refinement:
- Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals .
- Employ X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) and Olex2 for structure solution. Typical bond lengths: C–O (1.201–1.395 Å), C–N (1.400–1.395 Å) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs?
- Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., halogenation at the phenyl ring or morpholino group substitution). For example:
- Bromine substitution (RRK-302) increases steric bulk but may reduce solubility, impacting bioavailability .
- Compare IC₅₀ values across analogs (e.g., RRK-301 vs. RRK-307) to identify pharmacophore requirements .
- Validate inconsistencies using dual assays (e.g., MTT for cytotoxicity and enzymatic inhibition assays) to distinguish direct activity from off-target effects .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Use density functional theory (DFT) to calculate electron distribution in the benzotriazole ring, predicting sites prone to oxidative metabolism (e.g., N-hydroxylation).
- Apply molecular docking (AutoDock Vina) to assess binding to cytochrome P450 enzymes (CYP3A4/CYP2D6) and modify substituents to block high-affinity interactions .
- Prioritize derivatives with logP <3.5 (predicted via ChemAxon) to enhance aqueous solubility while retaining membrane permeability .
Q. What experimental phasing methods are suitable for resolving electron density maps in poorly diffracting crystals?
- Use SHELXC/D/E pipelines for rapid experimental phasing with SAD/MAD data. For example:
- Incorporate selenomethionine derivatives or heavy-atom soaking (e.g., HgCl₂) to generate anomalous signals .
- Optimize data collection at synchrotron sources (λ = 0.979 Å) to improve resolution beyond 1.5 Å .
Methodological Considerations
Q. How should researchers optimize reaction yields while minimizing byproducts in CuAAC syntheses?
- Use a 1:1.2 molar ratio of azide to alkyne to ensure complete conversion .
- Employ DMF:H₂O:n-butanol (1:1:1) as a solvent system to enhance regioselectivity and reduce dimerization .
- Monitor reaction progress via LC-MS at 30-minute intervals to terminate reactions at >90% conversion .
Q. What analytical techniques are critical for distinguishing polymorphic forms of this compound?
- Differential scanning calorimetry (DSC) : Identify melting points (e.g., Form I: 182–183°C vs. Form II: 195–197°C) and enthalpy changes .
- Powder XRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°) to confirm crystallinity .
- Solid-state NMR : Resolve ¹³C chemical shifts for carbonyl groups (δ ~170 ppm) to detect hydrogen-bonding variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
